

Application Notes and Protocols: Spectroscopic Analysis of Isosojagol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isosojagol	
Cat. No.:	B1256142	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the spectroscopic analysis of **Isosojagol** (CAS 94390-15-5), a naturally occurring coumestan. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected characteristic data based on its known structure: 3,9-dihydroxy-10-prenylcoumestan. Detailed protocols for sample preparation and analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in the structural elucidation and characterization of **Isosojagol** and related coumestan-type compounds.

Chemical Structure and Overview

• Systematic Name: 3,9-dihydroxy-10-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one

Common Name: Isosojagol

CAS Number: 94390-15-5

Molecular Formula: C20H16O5

Molecular Weight: 336.34 g/mol



Class: Coumestan

Isosojagol is a prenylated coumestan, a class of polyphenolic compounds known for their potential biological activities. Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this molecule, whether isolated from natural sources or synthesized in the laboratory.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Isosojagol** based on its functional groups (phenolic hydroxyls, a lactone carbonyl, an ether linkage, a prenyl group, and a conjugated aromatic system) and data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for Isosojagol

(Solvent: DMSO-d₆)

¹ H NMR Data (Predicted)	¹³ C NMR Data (Predicted)
Atom No.	Chemical Shift (δ, ppm)
H-1	~7.8
H-2	~6.9
H-4	~6.8
H-7	~7.5
H-8	~7.0
3-OH	~10.5
9-OH	~9.8
H-1' (Prenyl)	~3.4
H-2' (Prenyl)	~5.2
H-4' (Prenyl-CH ₃)	~1.7
H-5' (Prenyl-CH₃)	~1.6



Table 2: Predicted IR Absorption Data for Isosojagol

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
Phenolic O-H	3500 - 3200	Strong, Broad	Stretching
Aromatic C-H	3100 - 3000	Medium	Stretching
Aliphatic C-H (Prenyl)	2970 - 2850	Medium	Stretching
Lactone C=O	1720 - 1700	Strong	Stretching
Aromatic C=C	1620 - 1450	Medium to Strong	Stretching
C-O (Ether/Phenol)	1260 - 1000	Strong	Stretching
C-H Bending	900 - 675	Medium to Strong	Out-of-Plane Bending

Table 3: Predicted UV-Vis Absorption Data for Isosojagol

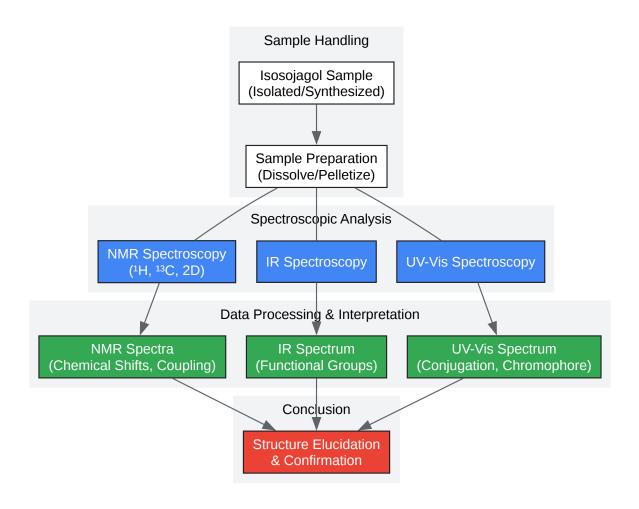
(Solvent: Methanol or Ethanol)

Band	Expected λmax (nm)	Associated Transition
Band I	~340 - 360	π → π* (Benzoyl system)
Band II	~240 - 260	$\pi \to \pi^*$ (Benzenoid system)

Experimental Workflows and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical approach to interpreting the resulting data for structural confirmation.

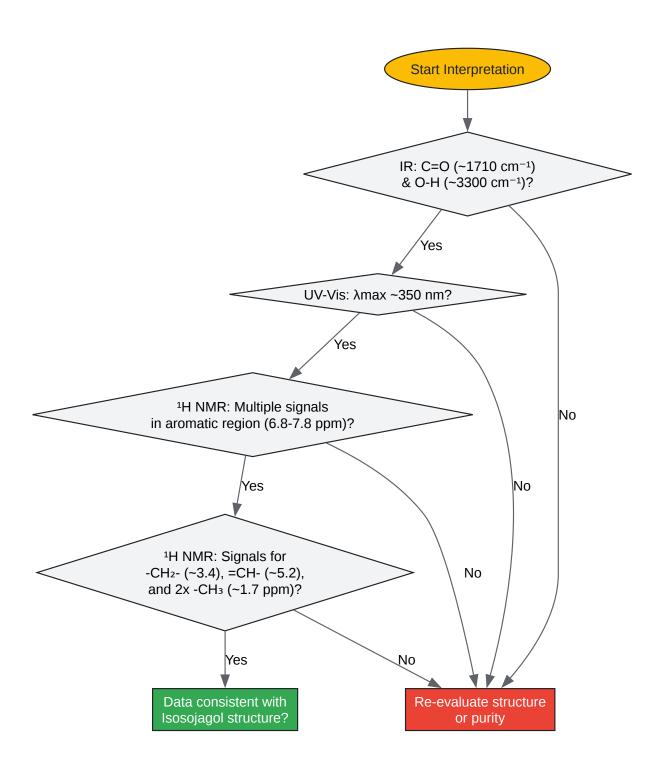




Click to download full resolution via product page

Fig. 1: General workflow for spectroscopic analysis of **Isosojagol**.





Click to download full resolution via product page

Fig. 2: Logical flowchart for spectroscopic data interpretation.



Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

A. Materials and Equipment:

- Isosojagol sample (1-5 mg for ¹H, 5-20 mg for ¹³C)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tubes (5 mm diameter)
- Pipettes and vials
- NMR Spectrometer (e.g., 400 MHz or higher)

B. Protocol:

- Sample Preparation:
 - Accurately weigh the Isosojagol sample and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
 - Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.



- Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C.
- (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
 - Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (IR) Spectroscopy

This protocol describes the KBr pellet method, suitable for solid samples.

- A. Materials and Equipment:
- Isosojagol sample (~1-2 mg)
- Potassium Bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Pellet press and die
- FTIR Spectrometer
- B. Protocol:
- Sample Preparation (KBr Pellet Method):



- Place ~1 mg of Isosojagol and ~100-200 mg of dry KBr powder into an agate mortar.[1]
- Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1]
- Transfer a portion of the powder into the pellet die.
- Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[1]
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FTIR instrument.
 - Acquire a background spectrum of the empty sample compartment first.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
 - Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
- Data Analysis:
 - Label the major absorption bands in the spectrum.
 - Correlate the observed band positions (in cm⁻¹) with known functional group vibrations to confirm the presence of hydroxyl, carbonyl, aromatic, and other key structural features of Isosojagol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol details the analysis of a sample in solution.

- A. Materials and Equipment:
- Isosojagol sample
- Spectroscopy grade solvent (e.g., Methanol, Ethanol)



- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer (double beam preferred)

B. Protocol:

- Sample Preparation:
 - Prepare a stock solution of Isosojagol by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent (e.g., 1 mg in 100 mL of methanol).
 - From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.2 - 1.0 AU.
- Data Acquisition:
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.
 - Run a baseline correction (autozero) with the solvent in both beams.
 - Replace the solvent in the sample cuvette with the dilute Isosojagol solution.
 - Scan the sample across the desired wavelength range (e.g., 200 500 nm).
- Data Analysis:
 - Identify the wavelengths of maximum absorbance (λmax).
 - The observed λmax values correspond to the electronic transitions within the molecule's chromophore and can be compared to expected values for the coumestan ring system.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Human Metabolome Database: Showing metabocard for Isosojagol (HMDB0030141) [hmdb.ca]
- To cite this document: BenchChem. [Application Notes and Protocols: Spectroscopic Analysis of Isosojagol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256142#spectroscopic-analysis-of-isosojagol-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com